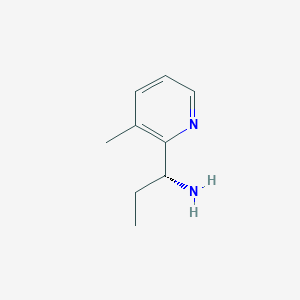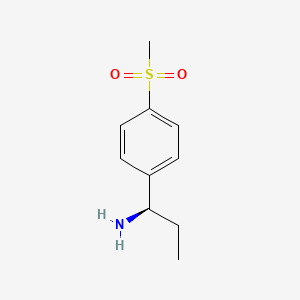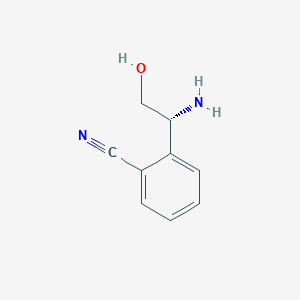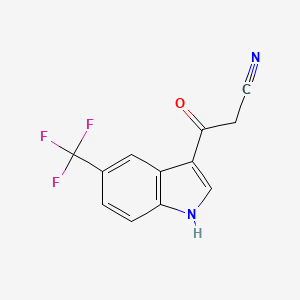
(1R)-1-(3-Methyl(2-pyridyl))propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(3-Methyl(2-pyridyl))propylamine: is a chiral amine with a pyridine ring substituted at the 2-position by a methyl group and at the 1-position by a propylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Methyl(2-pyridyl))propylamine typically involves the following steps:
Starting Material: The synthesis begins with 3-methylpyridine (3-picoline).
Alkylation: The 3-methylpyridine undergoes alkylation with a suitable alkyl halide, such as 1-bromopropane, in the presence of a base like potassium carbonate.
Reduction: The resulting N-alkylated product is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for scale, using continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (1R)-1-(3-Methyl(2-pyridyl))propylamine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (1R)-1-(3-Methyl(2-pyridyl))propylamine serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology and Medicine
The compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential.
Industry
In the chemical industry, it is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it a versatile intermediate.
Wirkmechanismus
The mechanism by which (1R)-1-(3-Methyl(2-pyridyl))propylamine exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(2-Pyridyl)propylamine: Lacks the methyl group at the 3-position.
(1R)-1-(3-Methyl(4-pyridyl))propylamine: The methyl group is at the 4-position instead of the 2-position.
Uniqueness
The presence of the methyl group at the 2-position in (1R)-1-(3-Methyl(2-pyridyl))propylamine can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique substitution pattern can affect its binding affinity and selectivity towards specific molecular targets.
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(1R)-1-(3-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H14N2/c1-3-8(10)9-7(2)5-4-6-11-9/h4-6,8H,3,10H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
KYBITTXNIHENDH-MRVPVSSYSA-N |
Isomerische SMILES |
CC[C@H](C1=C(C=CC=N1)C)N |
Kanonische SMILES |
CCC(C1=C(C=CC=N1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B13048891.png)
![Methyl 1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13048903.png)

![(5-Azaspiro[2.4]heptan-4-YL)methanol](/img/structure/B13048908.png)





![Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13048949.png)

![5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13048958.png)
